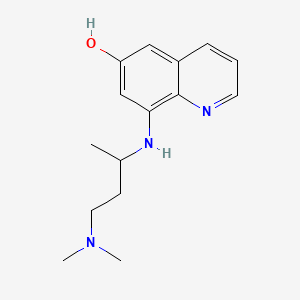![molecular formula C6H14N2O2S B12300541 2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid](/img/structure/B12300541.png)
2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aminopropylcysteine is a compound that belongs to the class of amino acids It is known for its unique structure, which includes an aminopropyl group attached to the sulfur atom of cysteine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aminopropylcysteine can be synthesized through several methods. One common approach involves the alkylation of cysteine with 3-bromopropylamine. This reaction typically requires the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is carried out under controlled conditions to ensure the selective formation of aminopropylcysteine .
Industrial Production Methods
In industrial settings, the production of aminopropylcysteine may involve more scalable and efficient methods. These methods often include the use of automated reactors and optimized reaction conditions to maximize yield and purity. The industrial production process may also involve purification steps, such as crystallization or chromatography, to obtain high-quality aminopropylcysteine suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Aminopropylcysteine undergoes several types of chemical reactions, including:
Oxidation: The thiol group in aminopropylcysteine can be oxidized to form disulfide bonds, which are important in protein structure and function.
Reduction: The disulfide bonds formed can be reduced back to thiol groups using reducing agents like dithiothreitol.
Common Reagents and Conditions
Common reagents used in the reactions of aminopropylcysteine include:
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol, β-mercaptoethanol.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from the reactions of aminopropylcysteine depend on the specific reaction conditions. For example, oxidation of the thiol group leads to the formation of disulfide bonds, while nucleophilic substitution reactions can introduce various functional groups, resulting in a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
Aminopropylcysteine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of aminopropylcysteine involves its interaction with various molecular targets and pathways. The thiol group in aminopropylcysteine can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the aminopropyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to aminopropylcysteine include:
Cysteine: A naturally occurring amino acid with a thiol group.
Homocysteine: An amino acid similar to cysteine but with an additional methylene group.
S-adenosylmethionine: A compound involved in methyl group transfers in biological systems
Uniqueness
Aminopropylcysteine is unique due to the presence of the aminopropyl group attached to the sulfur atom of cysteine. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C6H14N2O2S |
|---|---|
Molekulargewicht |
178.26 g/mol |
IUPAC-Name |
2-amino-3-(3-aminopropylsulfanyl)propanoic acid |
InChI |
InChI=1S/C6H14N2O2S/c7-2-1-3-11-4-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10) |
InChI-Schlüssel |
KLGFHUHSBPGOAU-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN)CSCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


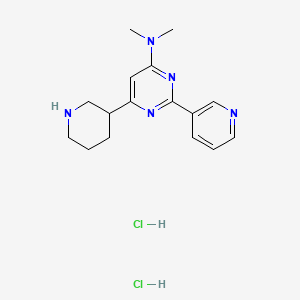
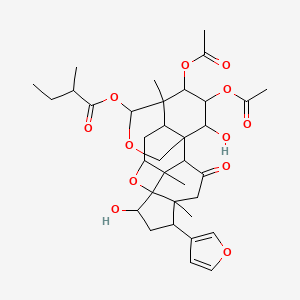
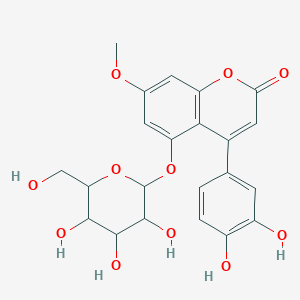
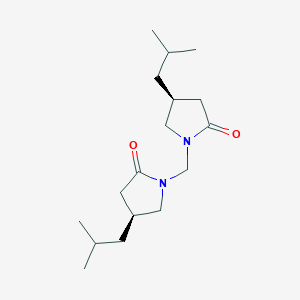
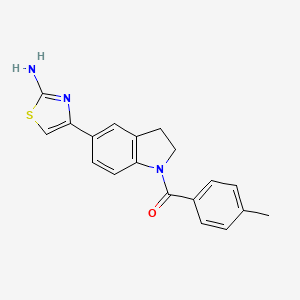


![(S)-2-Methylazetidine[(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B12300509.png)
![8-bromo-2-[(1-methylpiperidin-4-yl)amino]-4-(4-phenoxyanilino)-8H-pyrido[4,3-d]pyrimidin-5-one;hydrochloride](/img/structure/B12300518.png)
![tert-Butyl bicyclo[4.1.0]heptan-7-ylcarbamate](/img/structure/B12300524.png)
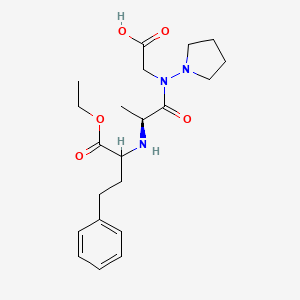
![Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II)](/img/structure/B12300528.png)

